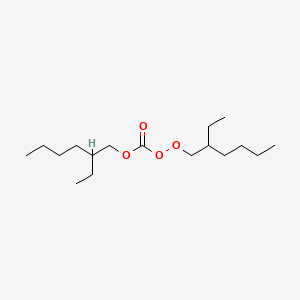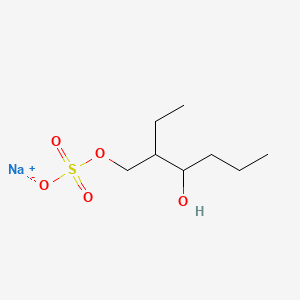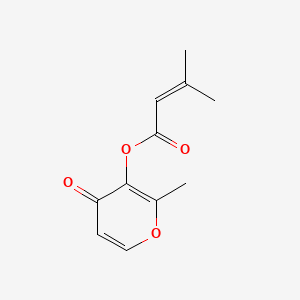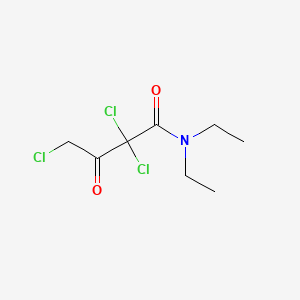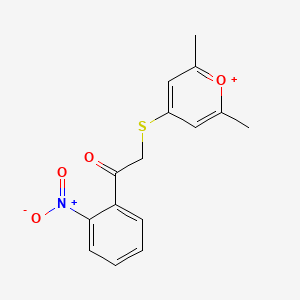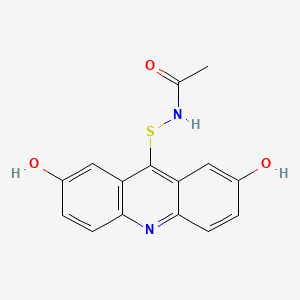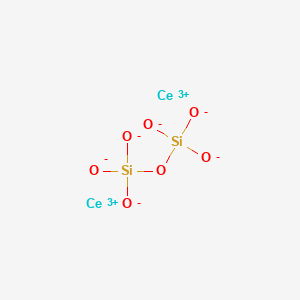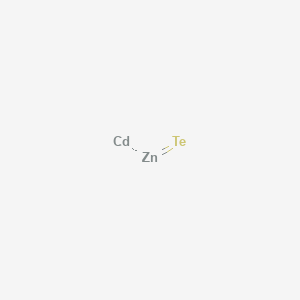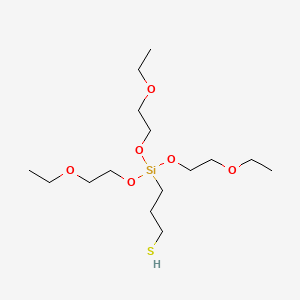
((2-Hydroxytetradecyl)thio)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Hydroxytetradecyl)thio)acetic acid: is a chemical compound with the molecular formula C16H32O3S and a molecular weight of 304.5 g/mol It is characterized by the presence of a hydroxyl group and a thioether linkage attached to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Hydroxytetradecyl)thio)acetic acid typically involves the reaction of tetradecyl mercaptan with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of tetradecyl mercaptan attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reaction .
化学反应分析
Types of Reactions: ((2-Hydroxytetradecyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thioether linkage can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ((2-Hydroxytetradecyl)thio)acetic acid is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties due to the presence of the thioether linkage .
Industry: In industrial applications, this compound can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be used in the formulation of cosmetics and personal care products .
作用机制
The mechanism of action of ((2-Hydroxytetradecyl)thio)acetic acid involves its interaction with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with polar residues, while the thioether linkage can interact with hydrophobic regions. This dual interaction allows the compound to modulate the activity of enzymes and receptors, potentially leading to its bioactive effects .
相似化合物的比较
- ((2-Hydroxyethyl)thio)acetic acid
- ((2-Hydroxyhexadecyl)thio)acetic acid
- ((2-Hydroxydecyl)thio)acetic acid
Comparison: ((2-Hydroxytetradecyl)thio)acetic acid is unique due to its specific chain length and the presence of both hydroxyl and thioether functionalities. This combination allows for a wide range of chemical modifications and applications compared to its shorter or longer chain analogs .
属性
CAS 编号 |
85099-06-5 |
|---|---|
分子式 |
C16H32O3S |
分子量 |
304.5 g/mol |
IUPAC 名称 |
2-(2-hydroxytetradecylsulfanyl)acetic acid |
InChI |
InChI=1S/C16H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-20-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) |
InChI 键 |
QVLFKHLAOKXTEM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(CSCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



